7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No.: 923132-36-9
Cat. No.: VC11867024
Molecular Formula: C22H27Cl2N5O4
Molecular Weight: 496.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923132-36-9 |
|---|---|
| Molecular Formula | C22H27Cl2N5O4 |
| Molecular Weight | 496.4 g/mol |
| IUPAC Name | 7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
| Standard InChI | InChI=1S/C22H27Cl2N5O4/c1-13-6-8-28(9-7-13)21-25-19-18(20(31)27(3)22(32)26(19)2)29(21)11-15(30)12-33-17-5-4-14(23)10-16(17)24/h4-5,10,13,15,30H,6-9,11-12H2,1-3H3 |
| Standard InChI Key | HNIZTSDYKHQRRL-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C2=NC3=C(N2CC(COC4=C(C=C(C=C4)Cl)Cl)O)C(=O)N(C(=O)N3C)C |
| Canonical SMILES | CC1CCN(CC1)C2=NC3=C(N2CC(COC4=C(C=C(C=C4)Cl)Cl)O)C(=O)N(C(=O)N3C)C |
Introduction
The compound 7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule belonging to the class of purine derivatives. It is characterized by a molecular formula of C22H27Cl2N5O4 and a molecular weight of approximately 482.4 g/mol, although some sources list it as 496.3869 g/mol . This compound is primarily studied for its potential biological activities and therapeutic applications in medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of 7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves complex organic chemistry techniques. Key steps may include nucleophilic substitutions, condensations, and other reactions that require precise control over reaction conditions such as temperature and solvent choice. The presence of functional groups like hydroxy and dichlorophenoxy allows for various chemical reactions, including further modifications to enhance biological activity.
Biological Activities and Potential Applications
Research indicates that compounds similar to 7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibit various biological activities, including potential antitumor and antiviral effects. The specific combination of substituents in this compound may enhance its affinity for biological targets, contributing to a distinctive pharmacological profile.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 7-(3-(2,4-Dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazinyl)-1H-purine-2,6-dione | Not specified | Antitumor |
| 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione | Not specified | Antiviral |
| 7-[3-(2-hydroxypropyl)-8-morpholino]-1H-purine-2,6-dione | Not specified | CNS effects |
This table highlights the diversity of biological activities among purine derivatives, with 7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione potentially offering unique therapeutic benefits due to its specific structural features.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume